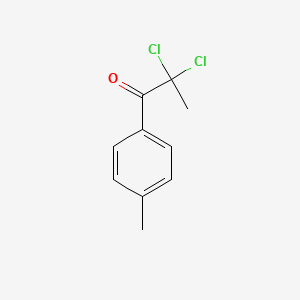
2,2-Dichloro-1-(4-methylphenyl)propan-1-one
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
1-PROPANONE, 2,2-DICHLORO-1-(4-METHYLPHENYL)- is an organic compound with the molecular formula C10H10Cl2O It is a derivative of propanone (acetone) where two chlorine atoms and a 4-methylphenyl group are substituted at the 2 and 1 positions, respectively
Preparation Methods
Synthetic Routes and Reaction Conditions: 1-PROPANONE, 2,2-DICHLORO-1-(4-METHYLPHENYL)- can be synthesized through the chlorination of 1-(4-methylphenyl)-1-propanone. The reaction typically involves the use of chlorine gas in the presence of a catalyst such as iron(III) chloride (FeCl3) under controlled conditions to ensure selective chlorination at the desired positions.
Industrial Production Methods: Industrial production methods for this compound may involve similar chlorination processes but on a larger scale. The reaction conditions are optimized for yield and purity, often involving continuous flow reactors and advanced purification techniques to isolate the desired product.
Chemical Reactions Analysis
Types of Reactions: 1-PROPANONE, 2,2-DICHLORO-1-(4-METHYLPHENYL)- undergoes various types of chemical reactions, including:
Oxidation: The compound can be oxidized to form corresponding carboxylic acids or other oxidized derivatives.
Reduction: Reduction reactions can convert the compound into less chlorinated or dechlorinated products.
Substitution: The chlorine atoms can be substituted with other functional groups through nucleophilic substitution reactions.
Common Reagents and Conditions:
Oxidation: Common oxidizing agents include potassium permanganate (KMnO4) and chromium trioxide (CrO3).
Reduction: Reducing agents such as lithium aluminum hydride (LiAlH4) or hydrogen gas (H2) in the presence of a catalyst are used.
Substitution: Nucleophiles like hydroxide ions (OH-) or amines (NH2R) can be used for substitution reactions.
Major Products Formed:
Oxidation: Carboxylic acids or ketones.
Reduction: Alcohols or hydrocarbons.
Substitution: Compounds with new functional groups replacing the chlorine atoms.
Scientific Research Applications
1-PROPANONE, 2,2-DICHLORO-1-(4-METHYLPHENYL)- has several scientific research applications:
Chemistry: Used as an intermediate in the synthesis of more complex organic molecules.
Biology: Investigated for its potential biological activity and interactions with biomolecules.
Medicine: Explored for its potential therapeutic properties, including antimicrobial and anticancer activities.
Industry: Utilized in the production of specialty chemicals and materials.
Mechanism of Action
The mechanism of action of 1-PROPANONE, 2,2-DICHLORO-1-(4-METHYLPHENYL)- involves its interaction with molecular targets such as enzymes or receptors. The compound’s effects are mediated through pathways that involve the formation of reactive intermediates, which can modify biological molecules or inhibit specific biochemical processes.
Comparison with Similar Compounds
1,1-Dichloro-2-propanone: A structurally similar compound with two chlorine atoms at the 1 position.
1,1-Dichloroacetone: Another related compound with similar chemical properties.
Uniqueness: 1-PROPANONE, 2,2-DICHLORO-1-(4-METHYLPHENYL)- is unique due to the presence of the 4-methylphenyl group, which imparts distinct chemical and physical properties compared to other dichloropropanone derivatives. This uniqueness makes it valuable for specific applications where these properties are advantageous.
Properties
CAS No. |
57169-52-5 |
|---|---|
Molecular Formula |
C10H10Cl2O |
Molecular Weight |
217.09 g/mol |
IUPAC Name |
2,2-dichloro-1-(4-methylphenyl)propan-1-one |
InChI |
InChI=1S/C10H10Cl2O/c1-7-3-5-8(6-4-7)9(13)10(2,11)12/h3-6H,1-2H3 |
InChI Key |
AFFNPNZRKNUMDZ-UHFFFAOYSA-N |
Canonical SMILES |
CC1=CC=C(C=C1)C(=O)C(C)(Cl)Cl |
Origin of Product |
United States |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.


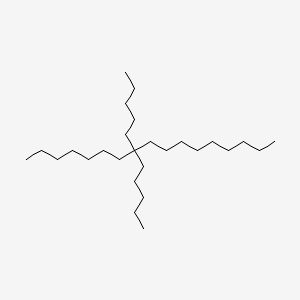
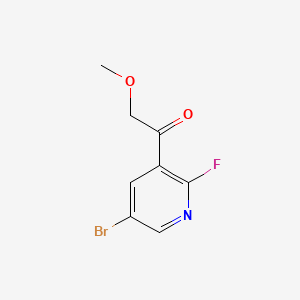
![2-[[3-Cyclopropyl-5-(4,4,5,5-tetramethyl-1,3,2-dioxaborolan-2-yl)pyrazolo[3,4-b]pyridin-1-yl]methoxy]ethyl-trimethylsilane](/img/structure/B13942292.png)
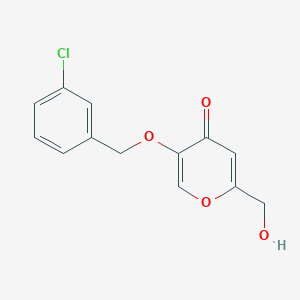
![5-chloro-2-hydroxy-4-[(4-methoxybenzyl)oxy]-N-methylbenzamide](/img/structure/B13942315.png)
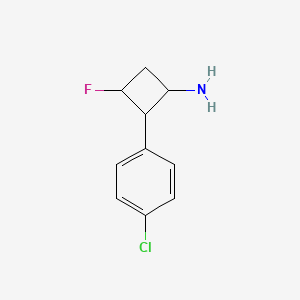

![4-[2-(Diethylamino)ethyl]-2,5-dimethylaniline](/img/structure/B13942334.png)
![3-{5-Chloro-1-[3-(1-isobutyl-1h-pyrazol-4-yl)-benzenesulfonyl]-1h-indol-3-yl}-propionic acid](/img/structure/B13942335.png)
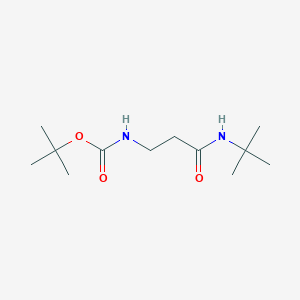
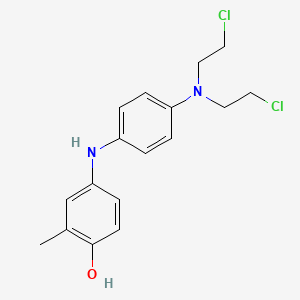
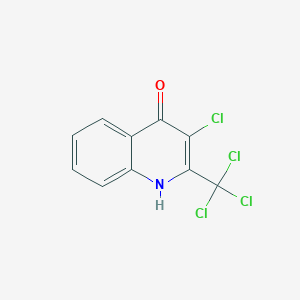
![4-Chloro-3-[(3,5-dichloro-2-methoxybenzoyl)carbamothioylamino]benzoic acid](/img/structure/B13942345.png)
![3,5-Dichloro-2-[(2-methyl-3-nitrobenzoyl)carbamothioylamino]benzoic acid](/img/structure/B13942347.png)
